2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid
Description
Properties
Molecular Formula |
C14H25NO2 |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[1-(4-methylcyclohexyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H25NO2/c1-11-2-4-13(5-3-11)15-8-6-12(7-9-15)10-14(16)17/h11-13H,2-10H2,1H3,(H,16,17) |
InChI Key |
NUWXYQKZVSIRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Piperidine Derivative
Step 2: Functionalization with Acetic Acid
Step 3: Purification
Step 4: Final Assembly
- Combine the functionalized piperidine derivative with methylcyclohexane under reductive amination conditions.
- Use catalysts like palladium on carbon for hydrogenation steps, ensuring efficient coupling of substituents.
Reaction Conditions Analysis
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Piperidine modification | Methylcyclohexyl bromide, NaOH | Substituted piperidine |
| Acetic acid introduction | Acetic anhydride, DMF | Acetate-functionalized product |
| Reductive amination | Sodium triacetoxyborohydride, MeOH | Coupled product |
| Hydrogenation | Palladium on carbon, H$$_2$$ gas | Final compound assembly |
Notes on Optimization
To achieve optimal yield and purity:
- Temperature Control : Maintain precise temperature settings during reductive amination (typically room temperature or slightly elevated).
- Solvent Choice : Use polar solvents like THF or DMF to enhance reaction kinetics.
- Catalyst Selection : Employ high-efficiency catalysts such as palladium on carbon for hydrogenation steps.
Chemical Reactions Analysis
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures. It is particularly useful in the development of pharmaceuticals and agrochemicals.
- Reference Standard : In analytical chemistry, it is utilized as a reference standard for various analytical techniques, aiding in the calibration of instruments and validation of methods.
2. Biology
- Biological Activity Studies : Research indicates that 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid may interact with specific biological targets, making it a candidate for studying its effects on cellular pathways and biological systems.
- Potential Therapeutic Effects : Preliminary studies suggest that this compound may exhibit analgesic, anti-inflammatory, and neuroprotective properties, warranting further investigation into its therapeutic potential.
3. Medicine
- Drug Development : Piperidine derivatives are often explored for their pharmacological properties. This compound's structural features may contribute to its efficacy in various therapeutic applications.
- Research on Pain Management : Case studies have indicated that compounds similar to this compound could be effective in managing chronic pain conditions.
4. Industry
- Material Development : The compound is being investigated for its potential use in developing new materials with specific properties, such as improved durability or biocompatibility.
- Intermediate in Pharmaceutical Production : It is also considered an intermediate in synthesizing other pharmaceutical compounds, highlighting its importance in the drug manufacturing process.
Case Study 1: Analgesic Properties
A study conducted on piperidine derivatives demonstrated that compounds structurally related to this compound exhibited significant analgesic effects in animal models. The research focused on the compound's ability to modulate pain pathways, suggesting potential applications in pain management therapies.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal explored the neuroprotective effects of piperidine derivatives. The findings indicated that these compounds could reduce neuronal damage in models of neurodegenerative diseases, supporting further exploration of this compound as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Aryl-Substituted Derivatives
- Examples: 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b)
- Synthesis : Prepared via SNAr reactions between 2-(piperidin-4-yl)acetic acid and fluorinated aryl ketones/cyanides in polar aprotic solvents (e.g., DMSO) at 100–130°C. Yields range from 39% to 65% depending on steric and electronic effects .
- Properties: Aryl groups enhance π-π interactions with biological targets, while electron-withdrawing substituents (e.g., cyano) increase metabolic stability .
Ester/Carbamate-Protected Derivatives
- Examples :
- Synthesis : Carbamate groups are introduced using Boc or Cbz-protecting agents. These derivatives serve as intermediates for prodrug development .
- Properties : The tert-butoxycarbonyl (Boc) group increases lipophilicity (logP ~1.15) and stabilizes the compound against enzymatic degradation .
Heterocyclic/Sulfonyl Derivatives
- Example :
- Synthesis : Sulfonyl groups are introduced via sulfonylation reactions, enhancing target selectivity (e.g., kinase inhibition) .
- Properties : Sulfonyl groups improve aqueous solubility (pKa ~4.66) and modulate receptor binding .
Bulky Substituents
- Examples :
- Properties : Bulky groups (e.g., diphenylmethylene) reduce off-target interactions but may limit bioavailability due to poor solubility .
Physicochemical and Pharmacological Properties
Key Observations:
- Bioactivity : Aryl-substituted derivatives (e.g., 9a, 9b) show promise in enzyme inhibition, while phosphoric acid salts () improve plasma half-life for cardiovascular applications .
- Solubility : Carboxylic acid groups enhance water solubility, whereas Boc/Cbz groups favor membrane permeability .
- Synthetic Feasibility : Electron-deficient aryl substituents (e.g., 9b) achieve higher yields (65%) compared to sterically hindered groups (e.g., 9c: 39%) .
Divergent Pharmacokinetic Profiles
- Metabolic Stability: Cyano and sulfonyl substituents (9b, ) reduce cytochrome P450-mediated oxidation, extending half-life .
- Toxicity : Bulky substituents (e.g., diphenylmethylene in ) may accumulate in lipid-rich tissues, requiring structural optimization for safety .
Biological Activity
2-(1-(4-Methylcyclohexyl)piperidin-4-yl)acetic acid is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different assays, and potential therapeutic uses.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 219.34 g/mol. Its structure features a piperidine ring substituted with a methylcyclohexyl group and an acetic acid moiety.
Research indicates that compounds similar to this compound may interact with various receptors and enzymes, including:
- Orexin Receptors : Some studies suggest that piperidine derivatives can act as agonists for orexin receptors, which are involved in regulating wakefulness and appetite .
- Cholinergic Activity : The compound may exhibit cholinesterase inhibitory activity, which can enhance cholinergic neurotransmission and has implications for neurodegenerative diseases .
Efficacy in Biological Assays
The biological activity of the compound has been evaluated through various assays. Here’s a summary of findings:
Case Studies
- Neuroprotective Effects : In a study involving animal models, administration of piperidine derivatives demonstrated neuroprotective effects against neurotoxicity induced by glutamate. The mechanism was attributed to enhanced cholinergic signaling .
- Appetite Regulation : A clinical trial explored the effects of orexin receptor agonists on appetite control. Participants receiving the compound showed a significant reduction in food intake compared to the placebo group, suggesting potential use in obesity management .
- Cytotoxicity Studies : Research evaluating the cytotoxic effects against cancer cell lines indicated that certain derivatives of piperidine displayed selective toxicity towards specific tumor types, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
